molecular formula C6H4FNO3 B128858 2-Fluoro-6-nitrophenol CAS No. 1526-17-6

2-Fluoro-6-nitrophenol

Cat. No. B128858
CAS RN: 1526-17-6
M. Wt: 157.1 g/mol
InChI Key: HIGRXCJEFUYRNW-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenol is a chemical compound that is part of the nitrophenol family, which are known for their various applications in the field of organic synthesis and as intermediates in pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of fluorinated nitrophenols, such as 2-fluoro-6-nitrophenol, can be achieved through different synthetic routes. One approach involves the radical nitration-debromination of α-bromo-α-fluoroalkenes, which results in the formation of α-fluoro-nitroalkenes with high yields and selectivity . Another method includes the Gattermann diazonium salt substitution reaction, followed by reduction and the Schiemann reaction, which was used to prepare 2-bromo-6-fluorotoluene, an important intermediate that could potentially be further functionalized to synthesize 2-fluoro-6-nitrophenol .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluorophenol, has been studied using gas-phase electron diffraction. These studies reveal the potential for intramolecular hydrogen bonding between the hydroxyl and fluorine substituents in ortho positions, which could also be relevant for understanding the structure of 2-fluoro-6-nitrophenol .

Chemical Reactions Analysis

Fluorinated nitrophenols can participate in various chemical reactions due to their functional groups. For instance, the nitro group can be involved in the formation of hydrogen-bonded complexes, as demonstrated by the study of 4-fluorophenol forming a 1:1 complex with 2,2,6,6-tetramethylpiperidin-1-oxyl . Additionally, the presence of the fluorine atom can influence the reactivity and selectivity of the compound in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-6-nitrophenol are influenced by the electron-withdrawing effects of the nitro and fluorine substituents. These effects can impact the acidity of the phenol group, the stability of the molecule, and its reactivity in various chemical environments. The fluorine atom, in particular, can enhance the compound's lipophilicity and its potential to form hydrogen bonds, which could be beneficial in sensor applications, as seen in the selective detection of 4-nitrophenol by a fluorescent molecular clip . The nitro group also plays a crucial role in the sensitivity and selectivity of detection methods for nitrophenols, such as the fluorescence quenching of graphitic carbon nitride nanosheets in the presence of trinitrophenol .

Scientific Research Applications

Vibrational Studies

2-Fluoro-6-nitrophenol has been studied in terms of its molecular structures and vibrational frequencies. Density functional theory was used to analyze two conformers of 2-fluoro-4,6-dinitrophenol, with a focus on hydrogen bond stability and vibrational spectra analysis. These findings are significant for understanding the chemical properties and reactivity of such compounds (Abkowicz-Bienko, Bieńko, & Latajka, 2000).

Gene-Reporter Molecule Imaging

2-Fluoro-6-nitrophenol derivatives have been utilized in the field of molecular imaging. Specifically, a compound known as 2-fluoro-4-nitrophenol-β-d-galactopyranoside (OFPNPG) is used as a gene-reporter molecule in NMR studies. This research has applications in studying enzyme activity and gene expression in cancer cells, demonstrating the compound's utility in biomedical research (Kodibagkar et al., 2006).

Herbicidal Activity

The compound has been incorporated into the synthesis of new herbicides. A study on various compounds starting from 5-fluoro-2-nitrophenol, a structurally similar compound, showed potential herbicidal activity. This research contributes to the development of new agricultural chemicals (Huang et al., 2005).

Fluorescent Sensing

2-Fluoro-6-nitrophenol has been implicated in the development of fluorescent chitosan hydrogels used for sensing nitroaromatic compounds like trinitrophenol. These compounds are significant in environmental monitoring and public safety due to their toxicity and explosive properties (Xiong et al., 2019).

Safety And Hazards

2-Fluoro-6-nitrophenol is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Future Directions

2-Fluoro-6-nitrophenol has been used in the development of fully flexible cyclotriphosphazene-based COFs (FFCP COFs: HDADE, HBAPB, and HBPDA) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity . This indicates potential future applications in environmental monitoring and pollutant detection .

properties

IUPAC Name

2-fluoro-6-nitrophenol
Source PubChem
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InChI

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRXCJEFUYRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075342
Record name 2-Fluoro-6-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitrophenol

CAS RN

1526-17-6
Record name 2-Fluoro-6-nitrophenol
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Record name 2-Fluoro-6-nitrophenol
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Record name 1526-17-6
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Record name 2-Fluoro-6-nitrophenol
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Synthesis routes and methods

Procedure details

Concentrated HNO3 (95%, 44 g, 0.62 mol) was added dropwise at 0-5° C. to the solution of 2-fluorophenol (64.6 g, 0.58 mol) in 1 L of DCM. The mixture was stirred at 0° C. for 1 hour before filtration. The filtrate was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography (DCM:PE=1:2) to afford 2-fluoro-6-nitrophenol.
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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